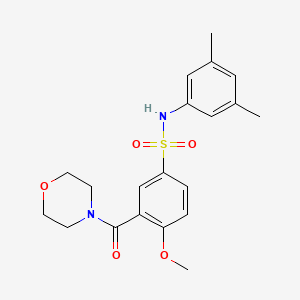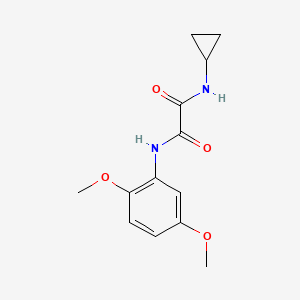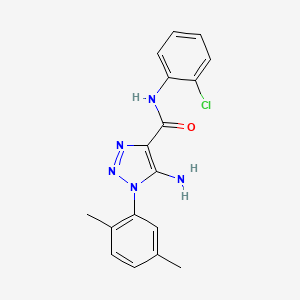![molecular formula C19H17N3O6S2 B4717652 2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4717652.png)
2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
説明
2-(4-ethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EPTA, and it is a thiazole-based compound that has been synthesized using a variety of different methods. In
作用機序
The mechanism of action for EPTA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. EPTA has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. EPTA has also been shown to inhibit the activity of certain signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
EPTA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EPTA has also been shown to have antioxidant properties. It has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage. EPTA has also been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
EPTA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using EPTA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, EPTA has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on EPTA. One area of research is to further elucidate its mechanism of action. Understanding the molecular targets of EPTA could help to identify new therapeutic applications for this compound. Another area of research is to explore the potential of EPTA as a treatment for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of EPTA in order to maximize its therapeutic effects.
科学的研究の応用
EPTA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. EPTA has been shown to have anti-cancer properties, and it has been studied as a potential treatment for a variety of different types of cancer, including breast cancer, lung cancer, and colon cancer. EPTA has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have anti-inflammatory effects in a variety of different models.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-2-13-3-7-15(8-4-13)28-12-17(23)21-19-20-11-18(29-19)30(26,27)16-9-5-14(6-10-16)22(24)25/h3-11H,2,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVYGFDYIMMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,8-trimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4717576.png)
![{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4717582.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4717583.png)

![9-ethyl-8-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717600.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)
![N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4717621.png)


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717638.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4717645.png)
![N-(4-fluorobenzyl)-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4717647.png)
![4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717658.png)
